ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate
Description
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a thiophen-3-yl group and an ethyl acetate side chain at the 1-position. The thiophene substituent introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological systems. This compound is synthesized via [2+3] cycloaddition reactions between nitriles and sodium azide, followed by alkylation with ethyl bromoacetate. Its structural complexity suggests applications in medicinal chemistry, particularly as a ligand for enzyme inhibition or as a scaffold for drug design .
Properties
IUPAC Name |
ethyl 2-(5-thiophen-3-yltetrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-8(14)5-13-9(10-11-12-13)7-3-4-16-6-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXSVJFQGYYVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an azide with a nitrile to form the tetrazole ring, followed by coupling with a thiophene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that derivatives of tetrazole compounds exhibit notable activity against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of tetrazole derivatives that demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Anticancer Properties
Recent research has indicated that compounds containing the tetrazole moiety can exhibit cytotoxic effects on cancer cell lines. For example, a derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The cytotoxicity was attributed to the induction of apoptosis in cancer cells .
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific electronic properties. Research has focused on the incorporation of thiophene and tetrazole units into polymeric matrices to enhance conductivity and stability. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Nanomaterials Development
this compound has been utilized in the development of nanomaterials. Its ability to form stable complexes with metal ions has been exploited to create nanocomposites with enhanced catalytic activity. These nanocomposites are being investigated for applications in environmental remediation and energy conversion processes .
Agricultural Chemistry
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have reported that tetrazole derivatives exhibit insecticidal properties by interfering with the nervous system of insects. This application is particularly relevant in developing eco-friendly pest control agents that minimize environmental impact while maintaining efficacy against agricultural pests .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining various tetrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics for certain strains, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Nanocomposite Development
Researchers synthesized a nanocomposite using this compound as a ligand for metal ions. The resulting material demonstrated enhanced catalytic activity in degradation reactions of pollutants compared to non-composite materials.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets. The thiophene and tetrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to two structurally related derivatives:
Key Observations :
- Solubility : The sodium salt in exhibits higher aqueous solubility due to its ionic nature, whereas the ethyl acetate group in the target compound increases lipophilicity, favoring membrane permeability .
- Conformational Stability : ’s benzothiazine derivative adopts an envelope conformation stabilized by intramolecular C–H⋯O interactions. In contrast, the target compound’s thiophene-tetrazole system may rely on weaker S⋯π or C–H⋯N interactions for packing .
Physicochemical Properties
Notes:
- The sodium salt’s high melting point reflects strong ionic lattice forces, while the benzothiazine derivative’s lower melting point suggests weaker intermolecular interactions despite conformational rigidity .
Biological Activity
Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of thiophene derivatives with tetrazole precursors. The compound can be synthesized through various methods that may include cyclization reactions involving thiophene and tetrazole moieties. The resulting structure features both thiophene and tetrazole rings which are known for their biological significance.
Antihypertensive Properties
Research indicates that compounds containing tetrazole groups can exhibit significant antihypertensive activity. For instance, derivatives related to tetrazoles have been shown to inhibit angiotensin II receptors (AT1), leading to decreased blood pressure levels. This compound may share similar mechanisms due to its structural components .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole-containing compounds has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may demonstrate similar effects, contributing to the inhibition of inflammatory pathways .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of tetrazole derivatives. This compound could potentially induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death mechanisms. Studies have suggested that such compounds can interact with specific molecular targets within cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activities of tetrazole derivatives. Below is a summary table highlighting key findings from recent research:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiophene-substituted tetrazole precursor with an ethyl acetoxy group. Key steps include cyclization of thiophene-3-carboxylic acid derivatives to form the tetrazole ring, followed by alkylation with ethyl bromoacetate. Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction temperature (60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretches for tetrazole).
- ¹H NMR to confirm substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm, ethyl ester protons as triplets at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).
- TLC to validate purity and individuality .
Q. What computational methods predict the toxicity of tetrazole derivatives like this compound?
- Methodological Answer : Acute toxicity is predicted using QSAR (Quantitative Structure-Activity Relationship) models and software like TEST (Toxicity Estimation Software Tool). Parameters include logP (lipophilicity), molecular weight, and electrophilicity indices. For example, compounds with logP >3 may exhibit higher membrane permeability but increased hepatotoxicity risk .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example, the tetrazole-thiophene dihedral angle can clarify conjugation effects. Weak intramolecular interactions (e.g., C–H⋯O) stabilize the ester side-chain conformation, as observed in analogous structures .
Q. How should researchers analyze contradictory spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms) or solvent effects. Mitigation strategies:
- Variable-temperature NMR to assess dynamic equilibria.
- DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental spectra.
- HPLC-MS to detect impurities or degradation products .
Q. What strategies mitigate hazards during the synthesis of reactive intermediates?
- Methodological Answer : For intermediates prone to decomposition (e.g., nitration byproducts):
- Low-temperature protocols (e.g., −20°C for nitration steps using HNO₃/H₂SO₄).
- In situ monitoring via FTIR or Raman spectroscopy to detect exothermic events.
- Small-scale pilot reactions to assess stability before scaling up .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR strategies include:
- Bioisosteric replacement : Swapping the thiophene with substituted phenyl groups (e.g., 3,4-dimethoxyphenyl) to modulate electronic effects.
- Ester hydrolysis to generate carboxylic acid analogs for enhanced solubility.
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
